molecular formula C15H14N2O5 B246898 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide

Katalognummer B246898
Molekulargewicht: 302.28 g/mol
InChI-Schlüssel: KIEFTFGKGVSCIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an antiparasitic agent. In recent years, DB844 has gained attention for its promising results in the treatment of leishmaniasis, a parasitic disease that affects millions of people worldwide.

Wirkmechanismus

The exact mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the parasite's mitochondrial function. N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has been shown to disrupt the parasite's energy metabolism, leading to a decrease in ATP production and ultimately, parasite death.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has been shown to have low toxicity in both in vitro and in vivo studies, making it a promising candidate for further development as an antiparasitic agent. In addition to its antiparasitic activity, N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of leishmaniasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide is its low toxicity, which allows for higher concentrations to be used in in vitro experiments without causing harm to cells. However, N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide is a synthetic compound and may not accurately reflect the complexity of natural compounds found in living organisms. Additionally, the exact mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide is not fully understood, which may limit its potential as a therapeutic agent.

Zukünftige Richtungen

Future research on N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide should focus on further elucidating its mechanism of action and exploring its potential as a treatment for other parasitic diseases. Additionally, the development of more efficient synthesis methods for N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide may help to expedite the drug development process. Finally, the use of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide in combination with other antiparasitic agents should be explored as a potential strategy for improving treatment outcomes.

Synthesemethoden

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with furan-2-carboxylic acid, which produces the intermediate compound N-(2-furoyl)-2,3-dihydro-1,4-benzodioxin-6-amine. This intermediate is then reacted with 2-oxoethyl isocyanate to form the final product, N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has been extensively studied for its potential as an antiparasitic agent, particularly in the treatment of leishmaniasis. Leishmaniasis is a parasitic disease that is transmitted by sandflies and affects millions of people worldwide. Current treatments for leishmaniasis are often toxic and have limited effectiveness, making the development of new treatments a priority. N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against Leishmania parasites.

Eigenschaften

Molekularformel

C15H14N2O5

Molekulargewicht

302.28 g/mol

IUPAC-Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C15H14N2O5/c18-14(9-16-15(19)12-2-1-5-20-12)17-10-3-4-11-13(8-10)22-7-6-21-11/h1-5,8H,6-7,9H2,(H,16,19)(H,17,18)

InChI-Schlüssel

KIEFTFGKGVSCIQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)C3=CC=CO3

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)C3=CC=CO3

Löslichkeit

45.3 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.